n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine

Description

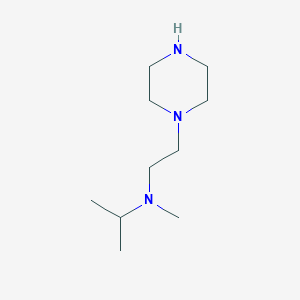

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine is a tertiary amine characterized by a piperazine ring connected via an ethyl linker to an N-methylpropan-2-amine group. Its molecular formula is C₁₀H₂₂N₃, with a molecular weight of 202.3 g/mol.

Properties

Molecular Formula |

C10H23N3 |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-methyl-N-(2-piperazin-1-ylethyl)propan-2-amine |

InChI |

InChI=1S/C10H23N3/c1-10(2)12(3)8-9-13-6-4-11-5-7-13/h10-11H,4-9H2,1-3H3 |

InChI Key |

NSRCVKQKPYOTNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCN1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine typically involves multi-step procedures. One common synthetic route involves the reaction of N-methylpropan-2-amine with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, and the product is purified by extraction and distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

Scientific Research Applications

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as an antipsychotic and antidepressant agent.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can modulate various physiological and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine and its analogs:

Key Observations :

- Piperazine vs.

- Amine Substituents : The prop-2-en-1-amine group in the analog from introduces an unsaturated bond, which may influence conformational flexibility and metabolic stability compared to the saturated propan-2-amine in the target compound.

- Functional Groups : Cetirizine derivatives (e.g., ethyl ester) demonstrate how bulky aromatic substituents on piperazine can shift applications toward antihistamine activity .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels to known bioactive molecules provide insights:

- Piperazine-Containing Drugs : Compounds like BRL 15572 () and cetirizine () act on serotonin receptors and histamine receptors, respectively. This suggests that the piperazine-ethyl-amine scaffold may confer affinity for G-protein-coupled receptors (GPCRs) .

- Psychoactive Analogs : N-Alkylpropan-2-amine derivatives (e.g., tryptamines in –9) exhibit CNS activity, implying that the target compound’s tertiary amine structure could influence neurotransmitter reuptake or receptor modulation .

Biological Activity

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The structural formula of this compound features a piperazine ring that is known for its versatility in pharmacological applications. The compound's lipophilicity and ability to form hydrogen bonds are crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that piperazine derivatives can act as agonists at dopamine receptors, particularly D2 and D3 receptors. For instance, studies have shown that certain piperazine compounds exhibit potent agonist activity, with EC50 values in the low nanomolar range. This suggests their potential use in treating conditions such as Parkinson's disease and schizophrenia due to their dopaminergic activity .

2. Antimicrobial Activity

Piperazine derivatives have also been studied for their antimicrobial properties. A series of compounds, including those similar to this compound, demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported were below 3.80 μM for some derivatives, highlighting their potential as anti-tuberculosis agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of piperazine derivatives:

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of piperazine derivatives, compounds were tested in animal models of Parkinson's disease. Results indicated that certain derivatives improved locomotor activity and exhibited antioxidant properties by chelating iron, which is implicated in oxidative stress related to neuronal degeneration .

Case Study 2: Antimycobacterial Activity

Another study focused on the antitubercular efficacy of piperazine-containing compounds against multidrug-resistant strains of Mycobacterium tuberculosis. The results showed that modifications to the piperazine structure significantly enhanced activity, with some compounds achieving over 90% inhibition at low concentrations .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound ID | Target | Activity Type | EC50 (nM) | MIC (μM) |

|---|---|---|---|---|

| Compound A | D3R | Agonist | 4.51 | N/A |

| Compound B | D2R | Agonist | 1.69 | N/A |

| Compound C | Mtb | Antimicrobial | N/A | <3.80 |

The mechanisms through which this compound exerts its biological effects include:

Dopaminergic Modulation

The compound's interaction with dopamine receptors suggests a role in modulating neurotransmitter systems involved in mood regulation and motor control.

Antimicrobial Action

The structural features of piperazine derivatives facilitate interactions with bacterial enzymes and membranes, leading to disruption of cellular processes essential for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.